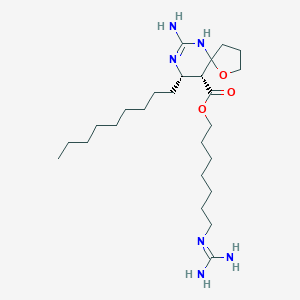

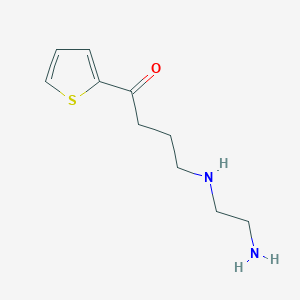

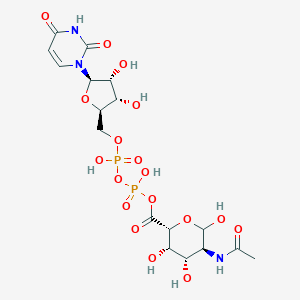

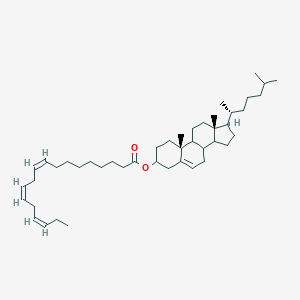

![molecular formula C20H28D4O5 B163474 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid CAS No. 211105-29-2](/img/structure/B163474.png)

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid

説明

“(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid” is a chemical compound with the molecular formula C20H32O5 . It is also known as Prostaglandin D2 . The principal cyclooxygenase metabolite of arachidonic acid, it is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Isomeric SMILES string: CCCCCC@@HO)C\C=C/CCCC(=O)O)O .Physical And Chemical Properties Analysis

The molecular weight of this compound is 352.465 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.科学的研究の応用

Role in Asthma

Prostaglandin D2 (PGD2) plays a significant role in the pathophysiology of asthma . It is a lipid mediator, predominantly released from mast cells, but also by other immune cells such as TH2 cells and dendritic cells . PGD2 mainly exerts its biological functions via two G-protein-coupled receptors, the PGD2 receptor 1 (DP1) and 2 (DP2) . The DP2 receptor pathway is a novel and important therapeutic target for asthma, because increased PGD2 production induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .

Regulation of Sleep, Pain, and Food Intake

PGD2 stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors involved in the regulation of sleep, pain, food intake, and others .

Role in Myelination of Peripheral Nervous System

The chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, in myelination of peripheral nervous system .

Adipocyte Differentiation

PGD2 plays a role in adipocyte differentiation .

Inhibition of Hair Follicle Neogenesis

PGD2 is involved in the inhibition of hair follicle neogenesis .

Dexamethasone-induced Cardioprotection

F type of prostanoid (FP) receptors, in dexamethasone-induced cardioprotection .

Role as an Extracellular Carrier

L-PGDS binds retinoic acids and retinal with high affinities (Kd < 100 nM) and diverse small lipophilic substances, such as thyroids, gangliosides, bilirubin and biliverdin, heme, NAD (P)H, and PGD2, acting as an extracellular carrier of these substances .

Role as a Major Amyloid β Chaperone

L-PGDS also binds amyloid β peptides, prevents their fibril formation, and disaggregates amyloid β fibrils, acting as a major amyloid β chaperone in human CSF .

作用機序

Target of Action

Prostaglandin D2-d4, also known as (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid or 9ALPHA,15S-DIHYDROXY-11-OXO-PROSTA-5Z,13E-DIEN-1-OIC-3,3,4,4-D4 ACID, primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor is predominantly expressed by key cells involved in type 2 immune responses, including T_H2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

Prostaglandin D2-d4 interacts with its target, the DP2 receptor, inducing significant inflammatory cell chemotaxis and degranulation . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The synthesis of Prostaglandin D2-d4 occurs through the arachidonic acid cascade, with the final conversion from PGH2 done by Prostaglandin D2 synthase (PTGDS) . The activation of the DP2 receptor pathway leads to the release of cytokines from ILC2 and T_H2 cells , causing some of the characteristic features of asthma, including airway inflammation, IgE production, mucus metaplasia, airway hyper-reactivity, smooth muscle remodeling, and eosinophilia .

Pharmacokinetics

It is known that it is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Result of Action

The interaction of Prostaglandin D2-d4 with the DP2 receptor has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of Prostaglandin D2-d4 is influenced by environmental factors such as allergens, air pollution, secondhand smoke, and smoke . These factors can increase the concentration of Prostaglandin D2-d4 in asthma patients, which is 10 times higher than in control patients .

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-DCNIGHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。